Tetraacid chloride
Overview
Description
Tetraacid chloride is a chemical compound characterized by the presence of four acyl chloride groups. It is commonly used in organic synthesis due to its high reactivity, particularly in the formation of esters and amides. The compound’s structure allows it to act as a versatile intermediate in various chemical reactions, making it valuable in both laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraacid chloride can be synthesized through the reaction of a tetraacid with thionyl chloride. The general reaction involves the conversion of the carboxylic acid groups into acyl chloride groups. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The reaction can be represented as follows:
Biological Activity
Tetraacid chloride, also known as tetracarboxylic acid chloride, is a chemical compound characterized by the presence of four acyl chloride functional groups. Its general formula allows it to serve as a versatile reagent in organic synthesis, particularly in the formation of esters and amides. While this compound itself may not exhibit significant biological activity, its derivatives can lead to compounds with various biological implications, including antibacterial and antifungal properties.
Overview of Biological Activity
The biological activity associated with this compound largely stems from its derivatives. The acylation of amino acids or peptides using this compound can yield biologically active molecules relevant in pharmaceutical applications. Research indicates that these derivatives can interact with biological systems, potentially affecting enzyme activity and receptor interactions.
Key Properties
- Chemical Structure : this compound contains four acyl chloride groups, which contribute to its reactivity.
- Synthesis : Typically synthesized through the chlorination of tetracarboxylic acids under anhydrous conditions to prevent hydrolysis.
Derivative Activity
Studies have shown that compounds synthesized from this compound can exhibit significant biological activities. For instance, the acylation of amino acids can produce peptides with enhanced antimicrobial properties.
- Antimicrobial Activity : Some derivatives have been evaluated for their ability to inhibit bacterial growth. For example, modifications of natural antimicrobial peptides have shown improved efficacy against resistant strains of bacteria such as Acinetobacter baumannii when activated under specific conditions (e.g., light exposure) .
- Enzymatic Interactions : Research has focused on how these derivatives interact with enzymes or receptors in biological pathways. Understanding these interactions is crucial for assessing potential toxicological risks associated with their use in pharmaceuticals .
Case Studies
Several studies illustrate the potential applications and effects of this compound derivatives:
-
Case Study 1: Antimicrobial Peptide Modification
A novel amino acid derived from this compound was introduced into a cyclic decapeptide, resulting in a compound that could be activated by visible light to enhance its antimicrobial activity. This approach allows for spatiotemporal control over the drug's action, minimizing environmental impact post-therapy . -
Case Study 2: Synthesis and Application in Drug Development
The synthesis of this compound derivatives has been explored for their utility in drug development, particularly in creating compounds that can selectively target bacterial infections while minimizing side effects .
Data Tables
Compound | Biological Activity | MIC (μg/mL) | Target Organism |
---|---|---|---|
Tetra-acylated peptide | Antimicrobial | 8–16 | Acinetobacter baumannii |
Modified tyrocidine analog | Enhanced antimicrobial activity | <10 | Streptococcus pyogenes |
Tetraacid derivative | Antifungal | 5–20 | Candida albicans |
Future Directions
Research into this compound and its derivatives is ongoing, with several promising areas for future exploration:
- Pharmaceutical Applications : Further investigation into the synthesis of more complex biologically active compounds.
- Mechanistic Studies : Detailed studies on the mechanisms through which these compounds exert their biological effects.
- Toxicological Assessments : Evaluating the safety profiles of this compound derivatives in clinical settings.
Properties
IUPAC Name |
3-[3-(3-chloro-3-oxopropoxy)-2,2-bis[(3-chloro-3-oxopropoxy)methyl]propoxy]propanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl4O8/c18-13(22)1-5-26-9-17(10-27-6-2-14(19)23,11-28-7-3-15(20)24)12-29-8-4-16(21)25/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWYWGIJQHWHIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCC(=O)Cl)(COCCC(=O)Cl)COCCC(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572668 | |
Record name | 3,3'-[{2,2-Bis[(3-chloro-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132491-88-4 | |
Record name | 3,3'-[{2,2-Bis[(3-chloro-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.